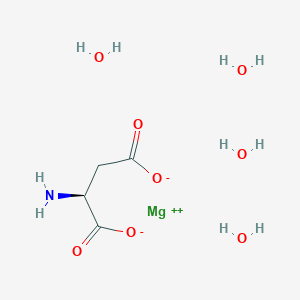

天冬氨酸镁四水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Magnesiumaspartat-trihydrat, also known as Magnesium Aspartate Trihydrate, is a compound with the molecular formula C4H13MgNO8 and a molecular weight of 227.45 g/mol. It is used to treat or prevent low magnesium levels .

Synthesis Analysis

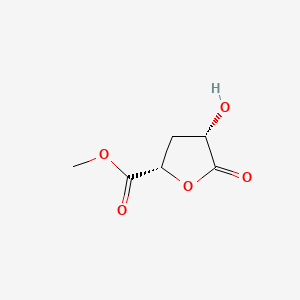

The parent substance, magnesium aspartate, can be synthesized using two methods. The initial compounds, aspartic acid and magnesium oxide, are dissolved in equimolar amounts in water with heating on a water bath .

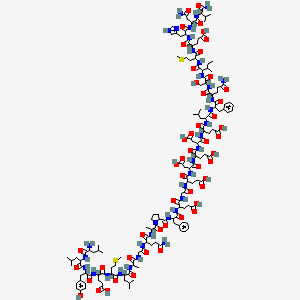

Molecular Structure Analysis

The molecular structure of Magnesiumaspartat-trihydrat is complex. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9. It has a Rotatable Bond Count of 1. Its Exact Mass and Monoisotopic Mass are both 227.0491581 g/mol. Its Topological Polar Surface Area is 110 Ų. It has a Heavy Atom Count of 14 .

Chemical Reactions Analysis

Magnesiumaspartat-trihydrat may participate in complex ion reactions. These reactions involve the formation of complex ions and associated stepwise equilibrium reactions .

Physical And Chemical Properties Analysis

Magnesiumaspartat-trihydrat has a molecular weight of 227.45 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9. It has a Rotatable Bond Count of 1. Its Exact Mass and Monoisotopic Mass are both 227.0491581 g/mol. Its Topological Polar Surface Area is 110 Ų. It has a Heavy Atom Count of 14 .

科学研究应用

营养补充

天冬氨酸镁四水合物通常用作食品补充剂中镁的来源。 与其他镁盐相比,它的生物利用度很高,这使其成为纠正人体镁缺乏症的有效方法 .

生物利用度研究

已经对天冬氨酸镁的生物利用度进行了研究,表明它与其他有机镁盐和更易溶的无机镁盐的生物利用度相似 .

配位化学

天冬氨酸镁在配位化学中与各种配体形成配合物。 这些配合物因其在生物化学过程和材料科学中的潜在应用而受到研究 .

医学应用

天冬氨酸镁四水合物用于特殊医疗用途的膳食食品。 当用作此类膳食食品中镁的来源时,其安全性及其生物利用度正在评估中 .

作用机制

Target of Action

Magnesium aspartate tetrahydrate is a magnesium salt of aspartic acid . It is commonly used as a mineral supplement to increase magnesium levels in the body . Magnesium is an essential micronutrient and plays a crucial role in over 300 enzymatic processes .

Mode of Action

For example, magnesium ions can stabilize the adenylyl cyclase complex and enhance its catalytic actions and production of cAMP .

Biochemical Pathways

Magnesium is involved in numerous biochemical pathways. It plays a role in energy production, oxidative phosphorylation, and glycolysis . Magnesium is also required for the synthesis of DNA and RNA, and the antioxidant glutathione . Furthermore, it plays a role in the active transport of calcium and potassium ions across cell membranes, a process critical for nerve impulse conduction, muscle contraction, and maintaining normal heart rhythm .

Pharmacokinetics

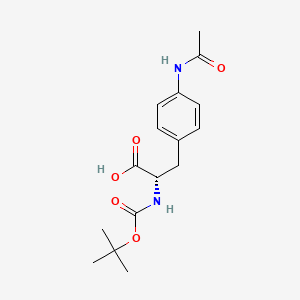

Magnesium aspartate tetrahydrate displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . This high bioavailability is due to the chelated structure of magnesium aspartate, which consists of a central magnesium ion bound by two aspartate anions .

Result of Action

The primary result of the action of magnesium aspartate tetrahydrate is an increase in magnesium levels in the body . This can help prevent or treat magnesium deficiency, which can cause symptoms such as loss of appetite, nausea, vomiting, fatigue, and weakness .

Action Environment

The action of magnesium aspartate tetrahydrate can be influenced by various environmental factors. For example, the absorption of magnesium from different preparations of magnesium supplements varies . Furthermore, long-term deficiency of magnesium may result from chronic alcoholism or some prescription drugs .

属性

IUPAC Name |

magnesium;(2S)-2-aminobutanedioate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Mg.4H2O/c5-2(4(8)9)1-3(6)7;;;;;/h2H,1,5H2,(H,6,7)(H,8,9);;4*1H2/q;+2;;;;/p-2/t2-;;;;;/m0...../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWMIGMDISTQBJ-PUAMRSTPSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].O.O.O.O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].O.O.O.O.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13MgNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7018-07-7 |

Source

|

| Record name | L-Aspartic acid, magnesium salt, hydrate (2:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B568247.png)

![2-[4-(Propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B568259.png)